

Application of Dihydrodiol-Ibrutinib in Pharmacokinetic Modeling: Application Notes and Protocols

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Compound of Interest

Compound Name: Dihydrodiol-Ibrutinib

Cat. No.: B565860

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. A key aspect of ibrutinib's pharmacology is its extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites. Among these, the dihydrodiol metabolite, PCI-45227, is pharmacologically active, although to a lesser extent than the parent drug.^{[1][2]} Consequently, comprehensive pharmacokinetic modeling of ibrutinib must account for the formation and disposition of this active metabolite.

These application notes provide a detailed overview and protocols for the inclusion of **dihydrodiol-ibrutinib** in pharmacokinetic modeling studies. This document is intended for researchers, scientists, and drug development professionals involved in the clinical pharmacology and development of ibrutinib and other BTK inhibitors.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for ibrutinib and its dihydrodiol metabolite (PCI-45227) from various studies in patients with B-cell malignancies.

These data highlight the variability and key characteristics of both compounds.

Table 1: Pharmacokinetic Parameters of Ibrutinib

Parameter	Value	Condition/Patient Population	Reference
Tmax (median)	1–2 hours	CLL Patients	[1]
Cmax (mean ± SD)	7.35 ± 0.24 ng/mL	Patients with B-cell malignancies	[3]
AUC (steady state, mean ± SD)	680 ± 517 ng·h/mL	420 mg/day dose in CLL patients	[1]
Half-life (T _{1/2})	4–9 hours	Patients with B-cell malignancies	[1][4]
Apparent Oral Clearance (CL/F)	~1,000 L/h (fed)	Patients with B-cell malignancies	[5]
Apparent Volume of Distribution (Vd/F)	~10,000 L	Patients with B-cell malignancies	[5]
Plasma Protein Binding	97.3% (reversible)	In vitro	[1]

Table 2: Pharmacokinetic Parameters of **Dihydrodiol-Ibrutinib** (PCI-45227)

Parameter	Value	Condition/Patient Population	Reference
Metabolite to Parent Ratio (steady state)	1 to 2.8	CLL Patients	[1]
Relative Potency vs. Ibrutinib	~15 times lower	In vitro	[2]
Clearance Inter-individual Variability	51%	Patients with lymphoid malignancies	[2][6]
Clearance Intra-individual Variability	26%	Patients with lymphoid malignancies	[2][6]

Experimental Protocols

Protocol 1: Quantification of Ibrutinib and Dihydrodiol-Ibrutinib in Human Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ibrutinib and its dihydrodiol metabolite in human plasma.

1. Sample Preparation (Protein Precipitation Method)

- Objective: To extract ibrutinib and **dihydrodiol-ibrutinib** from plasma and remove proteins that can interfere with the analysis.
- Materials:
 - Human plasma samples
 - Acetonitrile (ACN), HPLC grade
 - Internal Standard (IS) working solution (e.g., ibrutinib-d5)
 - Vortex mixer

- Centrifuge (capable of 16,000 rpm)
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solution (e.g., 38:62 ACN:water)
- Procedure:
 - To 50 μ L of plasma sample in a 1.5 mL microcentrifuge tube, add 200 μ L of the IS working solution.
 - Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
 - Centrifuge the samples at 16,000 rpm for 15 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 150 μ L of the reconstitution solution.
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

- Objective: To chromatographically separate and detect ibrutinib, **dihydrodiol-ibrutinib**, and the internal standard.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
 - Tandem mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: ACQUITY UPLC HSS T3 column (2.1 \times 50 mm, 1.8 μ m) or equivalent

- Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A suitable gradient to separate the analytes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Ibrutinib: m/z 441.1 → 304.2
 - **Dihydrodiol-Ibrutinib**: m/z 475.2 → 304.2
 - Ibrutinib-d5 (IS): m/z 446.2 → 309.2
 - Optimize other parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the specific instrument used.

3. Calibration and Quality Control

- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ibrutinib and **dihydrodiol-ibrutinib** into blank human plasma.
- The calibration curve should cover the expected concentration range in clinical samples. A typical range is 0.4 to 200 ng/mL for both analytes.
- QC samples should be prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

Protocol 2: Population Pharmacokinetic Modeling of Ibrutinib and Dihydrodiol-Ibrutinib using NONMEM

This protocol provides a general framework for developing a population PK model for ibrutinib and its dihydrodiol metabolite using NONMEM.

1. Model Development Strategy

- Software: NONMEM (version 7.4 or later) is a commonly used software for population PK modeling.
- Data: The input dataset should include patient demographics, dosing information (amount, time), and plasma concentrations of both ibrutinib and **dihydrodiol-ibrutinib** at various time points.
- Structural Model:
 - Start with a one-compartment model for ibrutinib and sequentially test more complex models (e.g., two-compartment).
 - Describe the absorption phase using a suitable model, such as first-order, zero-order, or sequential zero- and first-order absorption, potentially with a lag time.
 - Develop a simultaneous model for the dihydrodiol metabolite, linking its formation to the parent drug's disposition. A two-compartment model for the metabolite is often a good starting point.[\[2\]](#)[\[6\]](#)
 - Incorporate first-pass metabolism by allowing a fraction of the absorbed dose to be directly converted to the metabolite.[\[2\]](#)[\[6\]](#)
- Statistical Model:
 - Estimate inter-individual variability (IIV) for the PK parameters using an exponential model.
 - Characterize the residual unexplained variability (RUV) using an additive, proportional, or combined error model.

- Covariate Analysis:
 - Investigate the influence of patient characteristics (e.g., age, weight, renal and hepatic function, genetic polymorphisms like CYP3A4*22) on the PK parameters.[\[6\]](#)

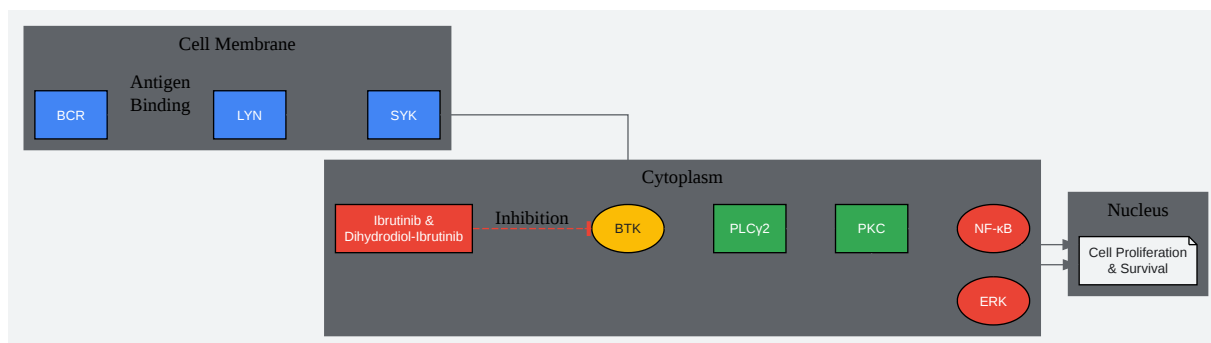
2. Example NONMEM Control Stream Snippets

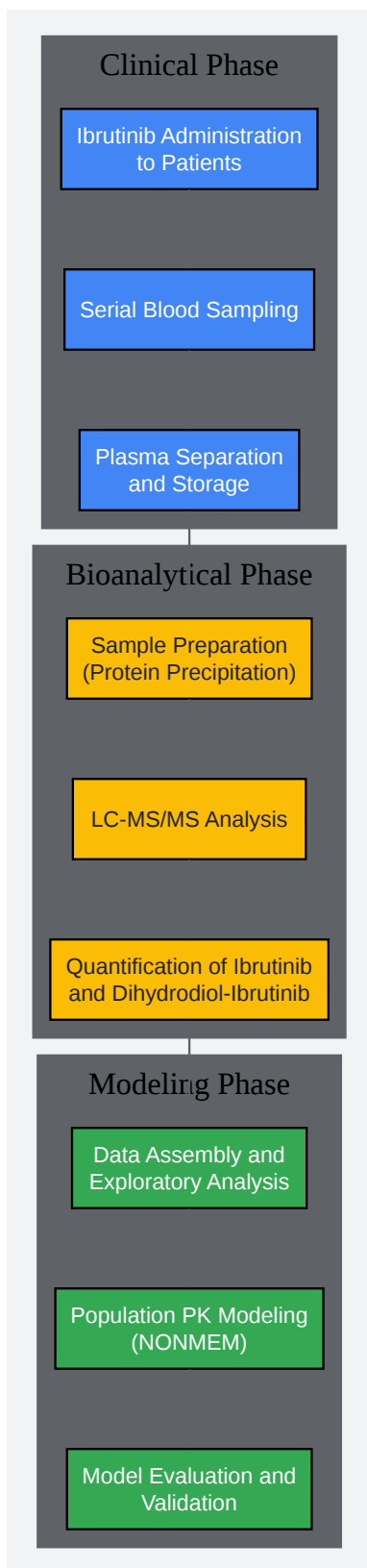
The following are illustrative snippets of a NONMEM control stream for a parent-metabolite model. This is not a complete, runnable code but provides a template for the key sections.

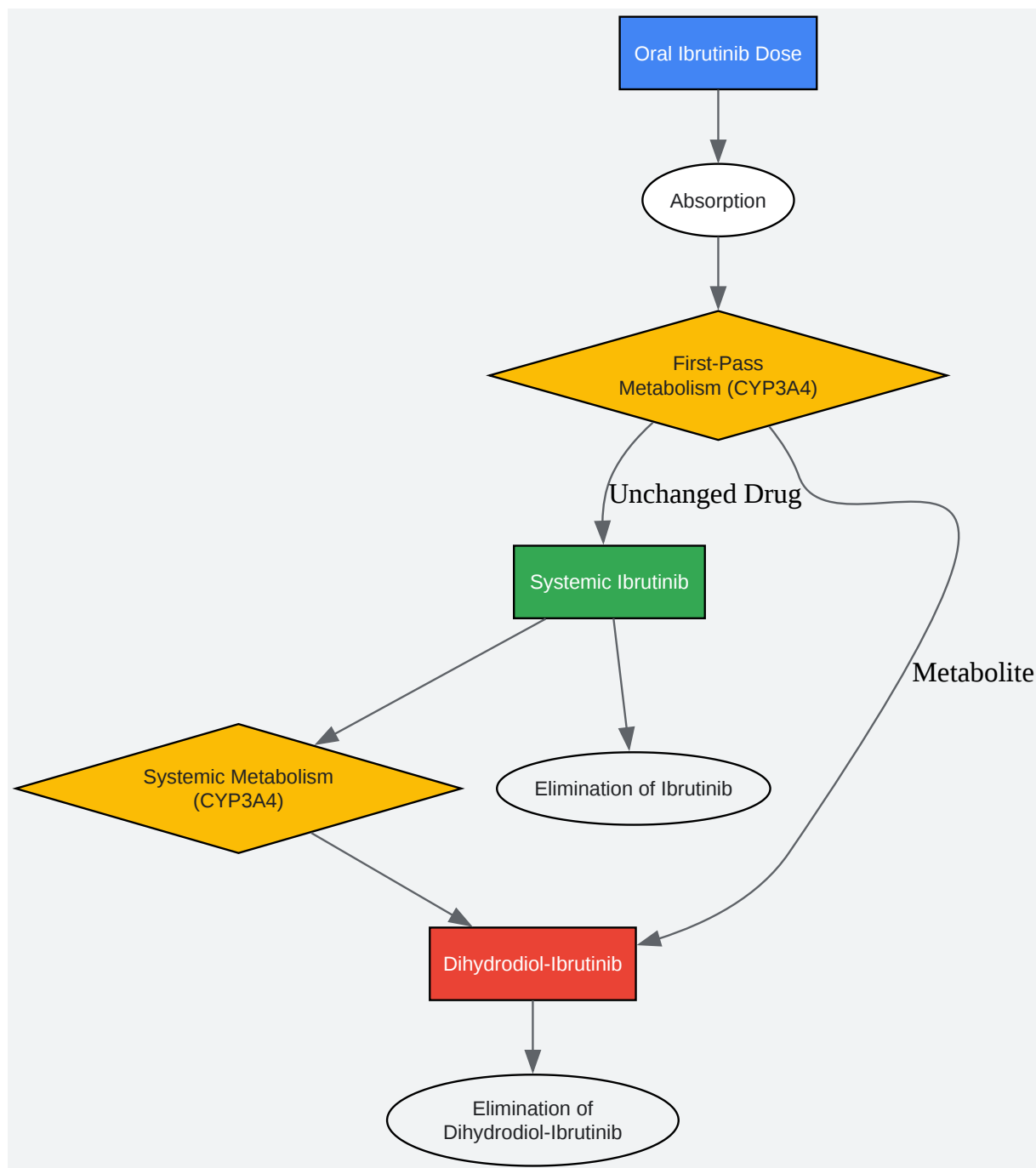
Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of inhibition by ibrutinib and its dihydrodiol metabolite.







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